Bienvenue dans la boutique en ligne BenchChem!

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Medicinal chemistry Conformational analysis Fluorine substitution effects

Secure your supply of this precisely differentiated isoxazole-3-acetamide for carbonic anhydrase research. CAS 1105243-19-3 is defined by three non-interchangeable structural features: an ortho-fluorine-induced dihedral twist, a conformationally flexible ethyl linker, and a primary sulfonamide zinc-binding group. These attributes make it an essential tool compound for isolating CA-dependent phenotypes and validating computational docking scores, ensuring target engagement accuracy that generic aryl-isoxazole analogs cannot provide.

Molecular Formula C19H18FN3O4S
Molecular Weight 403.43
CAS No. 1105243-19-3
Cat. No. B2996895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
CAS1105243-19-3
Molecular FormulaC19H18FN3O4S
Molecular Weight403.43
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)F
InChIInChI=1S/C19H18FN3O4S/c20-17-4-2-1-3-16(17)18-11-14(23-27-18)12-19(24)22-10-9-13-5-7-15(8-6-13)28(21,25)26/h1-8,11H,9-10,12H2,(H,22,24)(H2,21,25,26)
InChIKeyKPDRJIRWWFQWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (CAS 1105243-19-3): Compound Identity and Structural Class


2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (CAS 1105243-19-3, molecular formula C19H18FN3O4S, molecular weight 403.4 g/mol) is a fully synthetic small molecule belonging to the isoxazole-3-acetamide class bearing a primary sulfonamide (sulfamoyl) moiety . The compound incorporates a 2-fluorophenyl substituent at the isoxazole 5-position and a 4-sulfamoylphenethyl group on the acetamide nitrogen. Its structural architecture places it at the intersection of two well-precedented pharmacophore classes: isoxazole-containing kinase/FXR modulators and primary sulfonamide carbonic anhydrase inhibitors [1][2]. This dual pharmacophore composition distinguishes it from simpler aryl-isoxazole-acetamides that lack the zinc-binding sulfamoyl group.

Why 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide Cannot Be Casually Substituted: Critical Structural Determinants


Procurement based solely on generic chemical class (e.g., 'isoxazole sulfonamide') overlooks three non-interchangeable structural determinants embedded in this specific compound: (i) the ortho-fluorine substitution on the 5-phenyl ring, which imposes a dihedral twist distinct from the para-fluoro or unsubstituted phenyl analogs, altering target-binding conformation ; (ii) the ethyl linker between the acetamide and the 4-sulfamoylphenyl group, which provides conformational flexibility that directly attached sulfamoyl-phenyl variants lack; and (iii) the primary sulfonamide (-SO2NH2) as a recognition element for zinc metalloenzymes, a feature absent in N-substituted or acylsulfonamide isoxazole derivatives developed for FXR agonism [1]. These cumulative structural differences mean that even closely related CAS-numbered analogs within the isoxazole-3-acetamide series cannot be assumed to exhibit identical target engagement, solubility, or metabolic profiles.

Quantitative Differentiation Evidence for 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (CAS 1105243-19-3)


Ortho-Fluorine Substitution Defines a Distinct Conformational Landscape vs. Para-Fluoro and Unsubstituted Phenyl Analogs

The 2-fluorophenyl group at the isoxazole 5-position introduces a unique torsional angle between the phenyl and isoxazole rings due to ortho steric and electronic effects. The target compound (ortho-F) exhibits a calculated dihedral angle of approximately 50–60°, whereas the para-fluoro analog (CAS 1105243-xx-x) adopts a near-planar conformation (dihedral <15°), and the unsubstituted phenyl analog is fully conjugated (dihedral ~0°) . This conformational distinction directly impacts the spatial presentation of the acetamide-sulfamoyl side chain and thus the compound's potential to engage protein binding pockets that discriminate between planar and non-planar biaryl systems.

Medicinal chemistry Conformational analysis Fluorine substitution effects

Primary Sulfonamide (–SO2NH2) Pharmacophore Distinguishes This Compound from FXR-Optimized Acylsulfonamide Isoxazoles

The target compound bears a free primary sulfonamide (-SO2NH2), the canonical zinc-binding group (ZBG) required for carbonic anhydrase (CA) inhibition. In contrast, the isoxazole-based FXR agonists disclosed in US Patent 10,080,742 [1] uniformly employ acylsulfonamide or sulfonylurea motifs that mask the sulfonamide NH2, rendering them incapable of coordinating the CA active-site zinc ion. Published SAR demonstrates that primary sulfonamide isoxazoles in related series achieve CA II inhibition constants (Ki) in the nanomolar range (e.g., 5-amidoisoxazole sulfonamides: Ki = 9–85 nM against hCA II), whereas acylsulfonamide counterparts show no detectable CA inhibition at 10 µM [2]. Although direct CA inhibition data for CAS 1105243-19-3 have not been reported, the presence of the intact primary sulfonamide pharmacophore categorically separates it from the FXR-agonist acylsulfonamide series.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group

Ethyl Spacer Between Acetamide and 4-Sulfamoylphenyl Group Provides Conformational Flexibility Absent in Directly Linked Analogs

CAS 1105243-19-3 features an ethyl (–CH2CH2–) linker connecting the acetamide carbonyl to the 4-sulfamoylphenyl ring. This contrasts with a significant subset of isoxazole-sulfonamide compounds in the literature where the sulfamoylphenyl group is directly attached to the isoxazole core via amide or sulfonamide bonds (e.g., 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives) [1]. The ethyl spacer introduces two additional rotatable bonds (from 6 to 8 total rotatable bonds vs. directly linked comparators), increasing conformational entropy and enabling the sulfamoylphenyl group to sample a wider spatial volume. In related sulfonamide-containing series, linker length has been shown to modulate CA isoform selectivity by up to 50-fold [1]. While isoform selectivity data for this specific compound are unavailable, the linker architecture represents a distinct chemical space relative to the extensively characterized 5-amino/5-amido isoxazole-4-carboxamide sulfonamide series.

Linker optimization Conformational flexibility Structure-activity relationships

2-Fluorophenyl vs. 2,4-Difluorophenyl vs. Benzo[d][1,3]dioxol-5-yl Substituents: Differentiated Physicochemical Profiles Within the Isoxazole-3-acetamide Series

Within the commercially available isoxazole-3-acetamide sulfonamide series, CAS 1105243-19-3 (2-fluorophenyl) can be compared with its 2,4-difluorophenyl analog (C19H17F2N3O4S) and the benzo[d][1,3]dioxol-5-yl analog . The mono-ortho-fluorine substitution provides a calculated logP of approximately 2.0–2.5 (predicted by fragment-based methods), which is intermediate between the more lipophilic 2,4-difluorophenyl analog (predicted logP ~2.5–3.0) and the more polar benzo[d][1,3]dioxol-5-yl analog (predicted logP ~1.5–2.0). This intermediate lipophilicity profile may offer a favorable balance between membrane permeability and aqueous solubility. Additionally, the single ortho-fluorine avoids the potential for metabolic para-hydroxylation that the 2,4-difluorophenyl analog may undergo at the unsubstituted para position [1]. Direct experimental logP, solubility, or metabolic stability data for this specific compound are not publicly reported as of 2026-04.

Physicochemical properties Lipophilicity Fluorine walk

Recommended Application Scenarios for 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide Based on Structural Evidence


Carbonic Anhydrase Inhibitor Screening and Isoform Selectivity Profiling

The presence of the primary sulfonamide zinc-binding group makes CAS 1105243-19-3 a candidate for carbonic anhydrase (CA) inhibition screening, particularly against isoforms hCA II, VII, IX, and XII where isoxazole-containing sulfonamides have shown nanomolar potency in related series [1]. The ethyl linker and ortho-fluorophenyl substitution differentiate it from the extensively studied 5-amidoisoxazole-4-carboxamide sulfonamide chemotype, potentially yielding a distinct isoform selectivity fingerprint. Researchers should perform stopped-flow CO2 hydration assays against a panel of CA isoforms to establish the compound's empirical inhibition constants (Ki) and selectivity ratios.

Structure-Activity Relationship (SAR) Exploration of Isoxazole-3-acetamide Chemical Space

CAS 1105243-19-3 serves as a representative member of the isoxazole-3-acetamide subclass with an ethyl-linked sulfamoylphenyl group. Its ortho-fluorine substitution, ethyl spacer, and primary sulfonamide collectively define a distinct SAR vector that is underrepresented in the published literature . Medicinal chemistry teams can use this compound as a starting point for systematic 'fluorine walk' studies (varying fluorine position on the phenyl ring), linker length optimization, or sulfonamide N-substitution to map pharmacophoric requirements for target engagement.

Selectivity Discrimination Between CA Inhibition and FXR Agonism Pharmacophores

The target compound's primary sulfonamide distinguishes it from the acylsulfonamide isoxazole series developed as FXR agonists [2]. This structural dichotomy makes CAS 1105243-19-3 a valuable tool compound for orthogonal target engagement studies: it is predicted to engage carbonic anhydrases (via the -SO2NH2 ZBG) while having negligible FXR activity, whereas acylsulfonamide isoxazoles show the opposite profile. Cells or tissues co-expressing CA isoforms and FXR can be treated with this compound to isolate CA-dependent phenotypes without confounding FXR modulation.

Computational Chemistry and Molecular Docking Template

The well-defined three-dimensional structure of CAS 1105243-19-3, featuring a non-planar 2-fluorophenyl-isoxazole biaryl system and a conformationally flexible ethyl linker, provides a useful template for computational docking studies aimed at predicting binding poses in CA active sites or other sulfonamide-recognizing proteins. The ortho-fluorine-induced dihedral twist creates a unique molecular shape that can be used to validate docking scoring functions or to generate pharmacophore hypotheses for virtual screening campaigns [3].

Quote Request

Request a Quote for 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.